molecular formula C11H14N2O5S B13364592 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13364592
M. Wt: 286.31 g/mol
InChI Key: QNDMHDKYRHGMPX-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxidotetrahydrothienyl group, a methoxy group, and a pyridinecarboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-thiophenecarboxylic acid with methoxyamine to form the corresponding methoxyamide. This intermediate is then subjected to oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxidotetrahydrothienyl group. The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxidotetrahydrothienyl group, in particular, is less common in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O5S/c1-18-10-5-12-8(4-9(10)14)11(15)13-7-2-3-19(16,17)6-7/h4-5,7H,2-3,6H2,1H3,(H,12,14)(H,13,15)

InChI Key

QNDMHDKYRHGMPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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